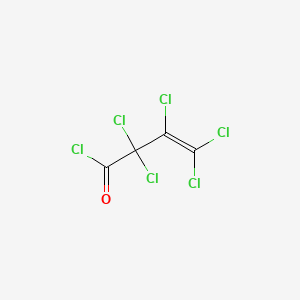
2,2,3,4,4-pentachlorobut-3-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,4-pentachlorobut-3-enoyl chloride is a chlorinated organic compound with the molecular formula C4Cl6O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a reactive acyl chloride group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,3,4,4-pentachlorobut-3-enoyl chloride can be synthesized through the chlorination of 3-butenoyl chloride. The process involves the reaction of 3-butenoyl chloride with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of pentachloro-3-butenoyl chloride involves continuous chlorination in a tubular reactor. The reactants, including 3-butenoyl chloride and chlorine gas, are fed into the reactor, where they undergo chlorination in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,4,4-pentachlorobut-3-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.
Addition Reactions: The double bond in the butenoyl group can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used. The reactions are often conducted in an inert solvent such as dichloromethane.
Hydrolysis: Water or aqueous sodium hydroxide is used, and the reaction is usually performed at room temperature.
Major Products Formed:
Substitution Reactions: Products include pentachloro-3-butenol, pentachloro-3-butenylamine, and pentachloro-3-butenylthiol.
Addition Reactions: Products depend on the electrophile or nucleophile used, such as dibromopentachlorobutenoyl chloride.
Hydrolysis: The major product is pentachloro-3-butenoic acid.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,4-pentachlorobut-3-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chlorinated organic compounds. Its reactivity makes it valuable in creating complex molecules.
Biology: The compound is used in studies involving chlorinated organic compounds’ effects on biological systems.
Medicine: Research into its potential use in developing pharmaceuticals, particularly those requiring chlorinated intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pentachloro-3-butenoyl chloride involves its high reactivity due to the presence of multiple chlorine atoms and the acyl chloride group. The compound can readily react with nucleophiles, leading to the formation of various substituted products. The molecular targets include nucleophilic sites in organic molecules, such as hydroxyl, amino, and thiol groups. The pathways involved in its reactions include nucleophilic substitution and addition mechanisms.
Vergleich Mit ähnlichen Verbindungen
- Trichloro-3-butenoyl chloride
- Tetrachloro-3-butenoyl chloride
- Hexachloro-3-butenoyl chloride
Comparison: 2,2,3,4,4-pentachlorobut-3-enoyl chloride is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. Compared to trichloro-3-butenoyl chloride and tetrachloro-3-butenoyl chloride, pentachloro-3-butenoyl chloride has higher reactivity due to the increased number of chlorine atoms. Hexachloro-3-butenoyl chloride, on the other hand, has even more chlorine atoms, which can lead to different reactivity and applications.
Eigenschaften
CAS-Nummer |
680-52-4 |
|---|---|
Molekularformel |
C4Cl6O |
Molekulargewicht |
276.8 g/mol |
IUPAC-Name |
2,2,3,4,4-pentachlorobut-3-enoyl chloride |
InChI |
InChI=1S/C4Cl6O/c5-1(2(6)7)4(9,10)3(8)11 |
InChI-Schlüssel |
YWBSILUOCLPVTI-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)(C(C(=O)Cl)(Cl)Cl)Cl |
Kanonische SMILES |
C(=C(Cl)Cl)(C(C(=O)Cl)(Cl)Cl)Cl |
Synonyme |
PC-3-BAC pentachloro-3-butenoic acid chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















